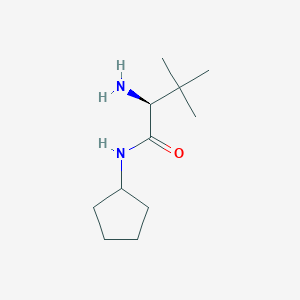
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide is a chiral amide compound with potential applications in various scientific fields. Its structure consists of a cyclopentyl group attached to the nitrogen atom of the amide, with a 2-amino-3,3-dimethylbutanamide backbone. This compound is of interest due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and 3,3-dimethylbutanoic acid.
Amidation Reaction: The primary synthetic route involves the amidation of 3,3-dimethylbutanoic acid with cyclopentylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with altered functional groups.
Substitution: Substituted amides with various alkyl or acyl groups attached to the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biochemical and physiological changes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of an amide group.
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutylamine: A related compound with an amine group instead of an amide group.
Uniqueness
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide is unique due to its specific amide structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of the cyclopentyl group contribute to its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)9(12)10(14)13-8-6-4-5-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
CBIRNINIDNJBAN-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)NC1CCCC1)N |
Kanonische SMILES |
CC(C)(C)C(C(=O)NC1CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
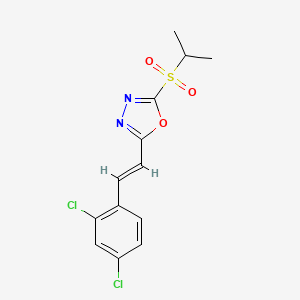

![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)
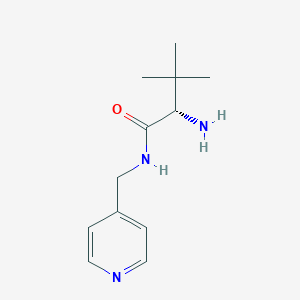
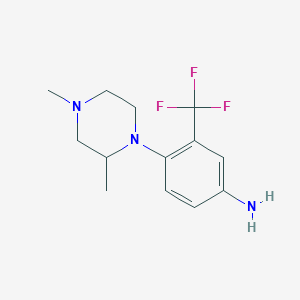
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)

![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
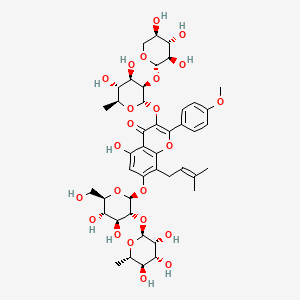
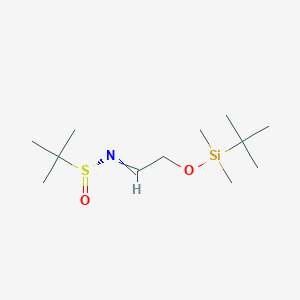
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
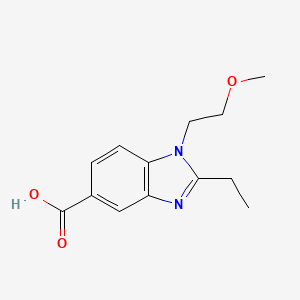
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
